
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a chemical compound with the CAS Number: 1214168-04-3 . It has a molecular weight of 254.21 and its IUPAC name is 2,2,2-trifluoroethyl 2-oxo-3-azepanylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is 1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-6-3-1-2-4-13-7(6)15/h6H,1-5H2,(H,13,15)(H,14,16) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a powder that is stored at room temperature . The compound has a molecular weight of 254.21 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Wissenschaftliche Forschungsanwendungen
Energetic Material Synthesis
Studies have explored the synthesis and properties of compounds related to 2,2,2-trifluoroethyl derivatives, focusing on their potential as high energetic materials. For instance, research by Axthammer, Klapötke, and Krumm (2016) investigated the synthesis of 1,1,1-trinitroprop-2-yl urea, carbamate, and nitrocarbamate, demonstrating the utility of similar trifluoroethyl compounds in creating dense oxidizers for energetic applications. These compounds were characterized by various spectroscopic methods and their energetic properties were evaluated, providing insights into their potential uses in explosives and propellants Axthammer, Klapötke, & Krumm, 2016.
Organic Synthesis and Catalysis
Research on trifluoroethyl compounds also extends to organic synthesis and catalysis. For example, Shafiee, Moloudi, and Ghashang (2011) developed a methodology using magnesium 2,2,2-trifluoroacetate as an efficient catalyst for the synthesis of various carbamate derivatives. This showcases the broader utility of trifluoroethyl derivatives in facilitating multicomponent condensation reactions, underlining their importance in synthetic organic chemistry Shafiee, Moloudi, & Ghashang, 2011.
Medicinal Chemistry and Drug Development
The structural motif of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is of interest in medicinal chemistry, particularly in the design of neurokinin antagonists. Gerspacher et al. (2001) described the synthesis and evaluation of dual neurokinin NK(1)/NK(2) antagonists, highlighting the role of trifluoroethyl carbamate derivatives in developing potential therapeutic agents. This research illustrates the compound's relevance in drug discovery, especially in targeting neurokinin receptors for treating various medical conditions Gerspacher et al., 2001.
Photolabile Protecting Groups
In another study, Chehade and Spielmann (2000) explored the synthesis of p-azidotetrafluoroaniline through methods involving stable carbamate intermediates. This research demonstrates the compound's utility in developing photolabile protecting groups, which are crucial in synthetic strategies for sensitive molecules Chehade & Spielmann, 2000.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-6-3-1-2-4-13-7(6)15/h6H,1-5H2,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSDFCJDZUCMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)
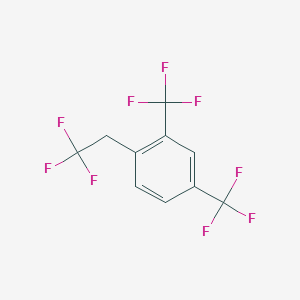

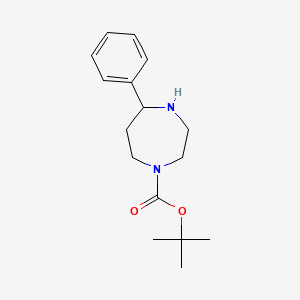


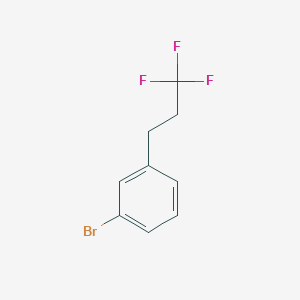
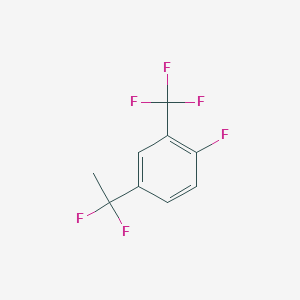
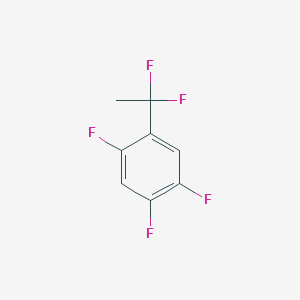
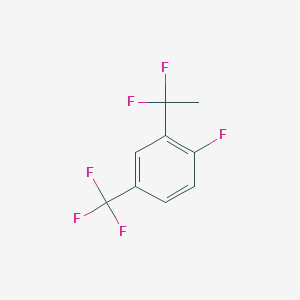
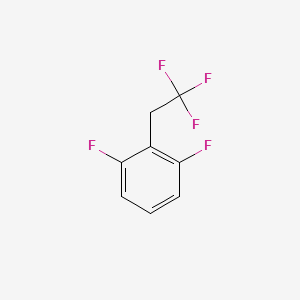
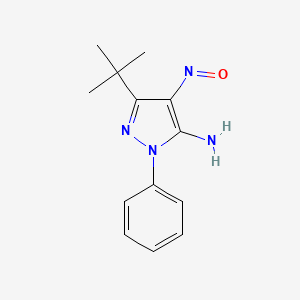
![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)